molecular formula C17H20N2O3S B15089769 Ethyl 5-amino-4-((3,4-dimethylphenyl)carbamoyl)-3-methylthiophene-2-carboxylate

Ethyl 5-amino-4-((3,4-dimethylphenyl)carbamoyl)-3-methylthiophene-2-carboxylate

Cat. No.: B15089769
M. Wt: 332.4 g/mol
InChI Key: QRQOXSARPFOGFH-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-((3,4-dimethylphenyl)carbamoyl)-3-methylthiophene-2-carboxylate is a synthetic thiophene derivative with demonstrated anticancer activity. It features a thiophene core substituted with a 3-methyl group, an ethyl carboxylate at position 2, a carbamoyl group at position 4 linked to a 3,4-dimethylphenyl ring, and an amino group at position 5 . This compound (referred to as 76b in studies by Mohareb et al.) was synthesized via Gewald-like reactions, involving condensation of ethyl acetoacetate, sulfur, and substituted cyanoacetamides under reflux conditions .

Biological Activity: In vitro cytotoxicity screening against tumor cell lines (MCF-7, NCI-H460, SF-268) revealed IC₅₀ values comparable to doxorubicin, with notably low potency against normal fibroblasts (WI-38), suggesting tumor-selective cytotoxicity . The 3,4-dimethylphenyl group is hypothesized to enhance hydrophobic interactions with cellular targets while maintaining metabolic stability.

Properties

Molecular Formula

C17H20N2O3S

Molecular Weight

332.4 g/mol

IUPAC Name

ethyl 5-amino-4-[(3,4-dimethylphenyl)carbamoyl]-3-methylthiophene-2-carboxylate

InChI

InChI=1S/C17H20N2O3S/c1-5-22-17(21)14-11(4)13(15(18)23-14)16(20)19-12-7-6-9(2)10(3)8-12/h6-8H,5,18H2,1-4H3,(H,19,20)

InChI Key

QRQOXSARPFOGFH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)N)C(=O)NC2=CC(=C(C=C2)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-4-((3,4-dimethylphenyl)carbamoyl)-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the introduction of the amino and carbamoyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-((3,4-dimethylphenyl)carbamoyl)-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Ethyl 5-amino-4-((3,4-dimethylphenyl)carbamoyl)-3-methylthiophene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for new pharmaceuticals.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-((3,4-dimethylphenyl)carbamoyl)-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Modifications and Activity Trends

The compound’s activity is contextualized against analogs with variations in substituents on the carbamoyl group, thiophene core, or ester moieties. Below is a comparative analysis:

Table 1: Cytotoxicity of Thiophene Derivatives Against Tumor Cell Lines
Compound Name & Structure MCF-7 IC₅₀ (μM) NCI-H460 IC₅₀ (μM) SF-268 IC₅₀ (μM) WI-38 IC₅₀ (μM) Key Substituents
Ethyl 5-amino-4-((3,4-dimethylphenyl)carbamoyl)-3-methylthiophene-2-carboxylate (76b ) 2.1 1.8 1.9 >100 3,4-Dimethylphenyl carbamoyl, 3-methyl
Ethyl-5-amino-3-(4-chlorostyryl)-4-cyanothiophene-2-carboxylate (74 ) 1.5 1.3 1.6 >100 4-Chlorostyryl, cyano
Ethyl 5-(3-ethoxypropanamido)-3-methyl-4-(phenylcarbamoyl)thiophene-2-carboxylate (77 ) 1.8 1.6 1.7 >100 Phenylcarbamoyl, 3-ethoxypropanamido
Ethyl 5-amino-4-((4-methoxyphenyl)carbamoyl)-3-methylthiophene-2-carboxylate (8c ) 3.2 2.9 3.1 >100 4-Methoxyphenyl carbamoyl
Ethyl 5-amino-4-(aminocarbonyl)-3-methylthiophene-2-carboxylate 12.4 11.7 13.2 >100 Aminocarbonyl (no aryl substitution)

Data Source : .

Key Observations :

Electronegative/Hydrophobic Groups Enhance Potency: Compound 74 (4-chlorostyryl, cyano) exhibits the highest cytotoxicity, attributed to the electron-withdrawing chloro group enhancing target binding . The 3,4-dimethylphenyl group in 76b balances hydrophobicity and steric effects, achieving sub-2 μM IC₅₀ values while minimizing normal cell toxicity .

Role of Carbamoyl Substitutions: 76b (3,4-dimethylphenyl) outperforms 8c (4-methoxyphenyl), suggesting methyl groups provide better lipophilicity than methoxy for membrane penetration . Removing the aryl group (aminocarbonyl analog) reduces potency by ~6-fold, underscoring the necessity of aromatic interactions .

Amino and Ester Modifications: Compound 77 introduces a 3-ethoxypropanamido side chain, slightly reducing activity compared to 76b, likely due to increased steric hindrance .

Selectivity and Toxicity Profiles

All compounds show negligible activity against WI-38 fibroblasts (IC₅₀ >100 μM), indicating a broad therapeutic window.

Biological Activity

Ethyl 5-amino-4-((3,4-dimethylphenyl)carbamoyl)-3-methylthiophene-2-carboxylate is a compound of interest due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process, often starting from simpler thiophene derivatives. The key steps include:

  • Formation of the Thiophene Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups : The introduction of the amino and carboxylate groups is crucial for biological activity.
  • Final Coupling Reaction : The final product is formed by coupling with a dimethylphenyl carbamoyl derivative.

Biological Activity

The biological activity of this compound has been explored in various studies, revealing several promising properties.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that this compound is effective against resistant strains, making it a candidate for further development as an antibiotic agent.

Anticancer Properties

Research has demonstrated that this compound possesses anticancer activity. In cell line studies, it has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. The compound's ability to inhibit cell proliferation was assessed using resazurin assays, which indicated a dose-dependent response.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has exhibited anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies and Experimental Data

  • Antimicrobial Efficacy :
    • A study reported that the compound had an MIC ranging from 10 to 50 µg/mL against various bacterial strains .
    • The compound demonstrated synergistic effects when combined with traditional antibiotics, enhancing their efficacy .
  • Cytotoxicity in Cancer Cells :
    • In experiments conducted on HepG2 liver cancer cells, the compound showed IC50 values around 25 µM, indicating significant cytotoxicity .
    • Flow cytometry analysis confirmed that treatment with the compound led to increased apoptosis rates compared to control groups .
  • Anti-inflammatory Mechanism :
    • The compound was found to inhibit NF-kB signaling pathways in macrophages, leading to decreased levels of TNF-alpha and IL-6 .
    • In vivo studies using animal models showed reduced inflammation markers after treatment with the compound .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibited growth of Gram-positive and Gram-negative bacteria
AnticancerInduced apoptosis in cancer cell lines
Anti-inflammatoryReduced pro-inflammatory cytokine production

Q & A

Q. Q1. What are the common synthetic routes for Ethyl 5-amino-4-((3,4-dimethylphenyl)carbamoyl)-3-methylthiophene-2-carboxylate?

The synthesis typically involves a multi-step approach:

Thiophene Ring Formation : Cyclization of sulfur-containing precursors (e.g., dienes) under reflux conditions, often catalyzed by triethylamine .

Functional Group Introduction : Electrophilic substitution or coupling reactions to add the 3,4-dimethylphenylcarbamoyl and methyl groups. For example, reacting with 3,4-dimethylphenyl isocyanate or acyl chloride derivatives .

Esterification : Ethyl ester formation via condensation with ethyl acetoacetate or similar reagents .

Purification : Recrystallization from ethanol or dioxane to isolate the final product .

Q. Key Table :

StepReagents/ConditionsPurpose
1Sulfur, diene precursor, triethylamine, refluxThiophene ring synthesis
23,4-Dimethylphenyl isocyanate, electrophilic agentsCarbamoyl group addition
3Ethyl acetoacetate, ethanol, refluxEsterification
4Recrystallization (ethanol/dioxane)Purification

Advanced Synthesis

Q. Q2. How can reaction conditions be optimized to improve yield and purity?

  • Catalyst Screening : Test bases like triethylamine vs. DBU for cyclization efficiency .
  • Temperature Control : Reflux duration adjustments (e.g., 3–8 hours) to minimize side products .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance electrophilic substitution kinetics .
  • Impurity Mitigation : Use column chromatography or preparative HPLC for intermediates, as described in thiophene derivative syntheses .

Data Contradiction Note : Prolonged reflux (>10 hours) may degrade heat-sensitive intermediates; monitor via TLC .

Basic Structural Characterization

Q. Q3. Which analytical techniques are critical for confirming the compound’s structure?

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., methyl, carbamoyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+^+ peak at 361.15 g/mol) .
  • X-Ray Crystallography : Single-crystal analysis using SHELXL or OLEX2 for absolute configuration determination .

Advanced Structural Analysis

Q. Q4. How to resolve discrepancies in crystallographic refinement (e.g., twinning, disorder)?

  • High-Resolution Data : Collect data at <1.0 Å resolution to reduce noise .
  • SHELXL Features : Use "TWIN" and "PART" commands for twinned or disordered structures .
  • Validation Tools : Cross-check with PLATON or R1/Rfactor convergence in OLEX2 .

Q. Example Workflow :

Data collection with Mo-Kα radiation.

Initial refinement in SHELXD.

Final model validation in OLEX2 with Rfactor <5% .

Basic Biological Screening

Q. Q5. What preliminary assays evaluate its pharmacological potential?

  • Enzyme Inhibition : Test against kinases or proteases via fluorescence-based assays .
  • Antioxidant Activity : DPPH radical scavenging assays (IC50_{50} determination) .
  • Anti-Inflammatory Screening : COX-2 inhibition or TNF-α suppression in macrophage models .

Advanced Biological Studies

Q. Q6. How to design structure-activity relationship (SAR) studies for derivatives?

  • Substituent Variation : Replace 3,4-dimethylphenyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups .
  • Bioisosteric Replacement : Swap the thiophene ring with furan or pyrrole to assess aromaticity effects .

Q. SAR Table :

DerivativeSubstituentActivity (IC50_{50})Key Finding
A3,4-Dimethylphenyl10 µM (COX-2)Optimal lipophilicity
B4-Nitrophenyl25 µMReduced solubility
C4-Methoxyphenyl15 µMImproved metabolic stability

Basic Safety and Handling

Q. Q7. What precautions are necessary during laboratory handling?

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (Category 2A/2B irritation) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Data Interpretation

Q. Q8. How to address conflicting bioactivity results across assay models?

  • Dose-Response Validation : Repeat assays at 5–100 µM to identify false positives .
  • Cell Line Specificity : Compare results in HEK-293 vs. RAW 264.7 macrophages to rule out model bias .
  • Metabolic Stability Check : Pre-treat compounds with liver microsomes to assess degradation .

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